molecular formula C7H10N2O4 B2859904 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione CAS No. 98334-91-9

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2859904
CAS No.: 98334-91-9
M. Wt: 186.167
InChI Key: UMDNUJFZDRNEKM-UHFFFAOYSA-N
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Description

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound with a diazinane ring structure. It is a derivative of barbituric acid and is known for its applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of barbituric acid with ethyl alcohol and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

    Solvent: Water or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Continuous addition of reactants: Barbituric acid, ethyl alcohol, and formaldehyde

    Use of a fixed-bed reactor: Packed with an acidic catalyst

    Temperature control: Maintaining optimal reaction temperature for maximum yield

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the diazinane ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Ethyl-5-(carboxymethyl)-1,3-diazinane-2,4,6-trione

    Reduction: 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-triol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of barbiturate drugs, which are central nervous system depressants.

    Materials Science: The compound is used in the development of polymers and resins with specific properties.

    Biological Research: It serves as a model compound for studying the behavior of heterocyclic compounds in biological systems.

    Industrial Applications: The compound is used in the production of various chemicals and materials, including plasticizers and stabilizers.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione: Another barbiturate derivative with similar sedative properties.

    5-Methyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione: A compound with a similar structure but different pharmacological properties.

    5-Phenyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione: Known for its use in anticonvulsant medications.

Uniqueness

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its ability to interact with GABA receptors distinguishes it from other similar compounds, providing unique therapeutic benefits.

Properties

IUPAC Name

5-ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-2-7(3-10)4(11)8-6(13)9-5(7)12/h10H,2-3H2,1H3,(H2,8,9,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDNUJFZDRNEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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